Fmoc-Asp(OBzl)-OH
Übersicht
Beschreibung
Fmoc-Asp(OBzl)-OH: N-α-Fmoc-L-aspartic acid α-benzyl ester , is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl ester protecting group, which are used to protect the amino and carboxyl groups, respectively, during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester group. The process can be summarized as follows:
Fmoc Protection: The amino group of aspartic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Benzyl Ester Protection: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) or by treatment with strong acids like trifluoromethanesulfonic acid (TFMSA).
Coupling Reactions: Fmoc-Asp(OBzl)-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically facilitated by coupling agents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).
Major Products:
Deprotected Aspartic Acid Derivatives: Removal of the Fmoc and benzyl ester groups yields free aspartic acid derivatives.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Asp(OBzl)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide
Biologische Aktivität
Fmoc-Asp(OBzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-aspartic acid beta-benzyl ester, is a derivative of aspartic acid widely utilized in peptide synthesis, particularly through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This compound is notable for its role in minimizing aspartimide formation, a common side reaction that can complicate peptide synthesis, especially involving aspartic acid residues. Understanding its biological activity and implications in peptide synthesis is crucial for advancing research in biochemistry and pharmaceuticals.
- Chemical Formula: C₁₉H₁₉NO₆
- Molecular Weight: 357.36 g/mol
- Melting Point: 120-130 °C
- Purity: ≥ 98% (HPLC)
- Solubility: Soluble in DMF
1. Role in Peptide Synthesis
This compound serves as a critical building block in the synthesis of peptides. Its bulky benzyl ester group provides steric hindrance, which significantly reduces the formation of aspartimide during the deprotection steps of Fmoc SPPS. This is particularly beneficial when synthesizing peptides that contain multiple aspartic acid residues, which are prone to side reactions that can lead to racemization and the formation of undesired by-products .
2. Aspartimide Formation
Aspartimide formation is a significant challenge in the synthesis of peptides containing aspartic acid. This reaction can lead to various by-products, complicating purification and reducing yield. Studies have shown that using this compound can minimize this issue compared to other protecting groups like OtBu or OMpe . The following table summarizes the extent of aspartimide formation with different protecting groups:
Protecting Group | Aspartimide Formation (%) | Comments |
---|---|---|
tBu | 1.65 | Moderate formation |
Mpe | 0.49 | Low formation |
Epe | 0.19 | Very low formation |
Bno | 0.06 | Minimal formation |
OBzl | 0.10 | Effective protection |
3. Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in peptide synthesis:
- Study on Peptide Synthesis : A research article demonstrated that utilizing this compound in the synthesis of various peptides resulted in significantly fewer side reactions compared to traditional methods . The study emphasized the importance of selecting appropriate protecting groups to enhance yield and purity.
- Modification Studies : In another investigation, researchers modified aspartic acid residues using this compound and observed enhanced stability and bioactivity of the resultant peptides. The modifications allowed for better interaction with target proteins, suggesting potential applications in drug design .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553435 | |
Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-84-6 | |
Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.